molecular formula C13H15N5O4S B14156562 3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide CAS No. 499999-56-3

3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide

Cat. No.: B14156562
CAS No.: 499999-56-3
M. Wt: 337.36 g/mol
InChI Key: KOCLLAGVTWLMFI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide is a complex organic compound that features a benzohydrazide core substituted with methoxy groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds .

Scientific Research Applications

3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

499999-56-3

Molecular Formula

C13H15N5O4S

Molecular Weight

337.36 g/mol

IUPAC Name

3,4-dimethoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide

InChI

InChI=1S/C13H15N5O4S/c1-21-9-4-3-8(5-10(9)22-2)12(20)17-16-11(19)6-23-13-14-7-15-18-13/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,20)(H,14,15,18)

InChI Key

KOCLLAGVTWLMFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)CSC2=NC=NN2)OC

Origin of Product

United States

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